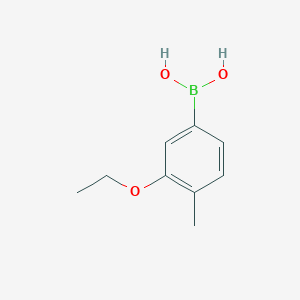

(3-Ethoxy-4-methylphenyl)boronic acid

Übersicht

Beschreibung

Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-4-methylphenyl)boronic acid”, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides.Wissenschaftliche Forschungsanwendungen

Photophysical Properties

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), closely related to (3-Ethoxy-4-methylphenyl)boronic acid, have been explored. A study highlights the absorption and fluorescence spectra of 3MPBA in various solvents, revealing significant insights into its excited and ground state dipole moments. These findings contribute to our understanding of π → π* transitions and the molecule's radiative nature, which is crucial for applications in material sciences and photophysics (Muddapur et al., 2016).

Synthetic Intermediates and Building Blocks

A study on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, related to the structure of this compound, reveals their potential as synthetic intermediates and building blocks. They are used in various fields such as sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into boronic acid may provide new opportunities for applications (Zhang et al., 2017).

Tetraarylpentaborates Formation

Research indicates the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This process involves (4-methoxyphenyl)boronic acid, closely related to this compound, demonstrating its role in synthesizing complex molecular structures, which could be significant in material science and catalysis (Nishihara et al., 2002).

Boronic Acid Protecting Group

In a study on a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol) was developed, which is related to the structure of this compound. The protection and deprotection processes of boronic acids using MPMP-diol can be accomplished under mild conditions, illustrating potential applications in synthetic chemistry and drug development (Yan et al., 2005).

Diol Recognition

A study on 3-methoxycarbonyl-5-nitrophenyl boronic acid, structurally similar to this compound, showcases its ability to bind diols. This suggests a role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition, which could be valuable in biosensing and glycochemistry (Mulla et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (3-Ethoxy-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This process is crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound’s reactivity in the Suzuki–Miyaura coupling reaction is also influenced by the presence of other reagents and the specific conditions of the reaction .

Biochemische Analyse

Biochemical Properties

(3-Ethoxy-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which are crucial for catalytic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The compound’s ability to form complexes with transition metals like palladium is central to its mechanism of action, facilitating the transfer of organic groups and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization influences the compound’s function and its interactions with other biomolecules within the cell .

Eigenschaften

IUPAC Name |

(3-ethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYEHDOMJWEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269045 | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-68-6 | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)